Dipyridamole Mono-O-beta-D-glucuronide is a significant metabolite of dipyridamole, which is primarily known for its role as a selective inhibitor of phosphodiesterase V. This compound exhibits various pharmacological effects, particularly in enhancing the levels of cyclic adenosine monophosphate and cyclic guanosine monophosphate, which play crucial roles in cellular signaling pathways. The compound is classified under glucuronides, which are formed through the conjugation of glucuronic acid to various substrates, enhancing their solubility and excretion.
Dipyridamole Mono-O-beta-D-glucuronide can be synthesized from dipyridamole through glucuronidation processes. This can occur via enzymatic methods using uridine diphosphate glucuronosyltransferase or through chemical methods involving glucuronic acid derivatives.
The synthesis of Dipyridamole Mono-O-beta-D-glucuronide typically involves:
In industrial settings, the production process is optimized for yield and purity. Key parameters include:
The molecular structure of Dipyridamole Mono-O-beta-D-glucuronide consists of a dipyridamole backbone linked to a single glucuronic acid moiety. The structural formula can be represented as follows:
The compound's detailed structural data includes:
Dipyridamole Mono-O-beta-D-glucuronide can undergo several chemical reactions:
Common reagents used in these reactions include:
The primary mechanism by which Dipyridamole Mono-O-beta-D-glucuronide exerts its pharmacological effects involves:
This mechanism contributes to various biological effects, including anti-inflammatory actions and modulation of cellular signaling pathways related to glucose metabolism.
Dipyridamole Mono-O-beta-D-glucuronide is characterized by:
Key chemical properties include:
Dipyridamole Mono-O-beta-D-glucuronide has several scientific applications, including:
This compound represents an important area of study within pharmacology and biochemistry, highlighting the significance of metabolic transformations in drug action and efficacy.
Dipyridamole Mono-O-β-D-glucuronide (CAS 63912-02-7) is a phase II metabolite derived from the glucuronidation of dipyridamole, an antiplatelet and vasodilatory drug. Its molecular formula is C₃₀H₄₈N₈O₁₀, with a molecular weight of 680.75 g/mol [2] [3] [6]. The structure consists of the dipyridamole backbone conjugated via an ether linkage to β-D-glucuronic acid at one of its ethanolamine side chains. This O-glucuronidation occurs specifically at the hydroxyl group of the 2-hydroxyethyl moiety, forming a stereospecific β-glycosidic bond [5] [9].
The glucuronide unit exhibits four chiral centers (C1–C4 of the glucuronic acid ring), all in the D-configuration. The anomeric carbon (C1) adopts the β-orientation, confirmed by nuclear magnetic resonance (NMR) and crystallographic data. The pyrimidopyrimidine core of dipyridamole remains planar, while the piperidine rings adopt chair conformations. The full IUPAC name is (3R,4R,5R,6S)-6-[2-[[6-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl]-(2-hydroxyethyl)amino]ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid [6] [9].
Table 1: Structural Identifiers of Dipyridamole Mono-O-β-D-glucuronide
Identifier Type | Value |
---|---|
CAS Number | 63912-02-7 |
SMILES | C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCO)N(CCO)CCO[C@@H]5C@@HO |
InChIKey | UINLJWRYFLLHGA-LGVHZZHMSA-N |
Canonical SMILES | C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCO)N(CCO)CCOC5C(C(C(C(O5)C(=O)O)O)O)O |
The addition of the glucuronide group significantly alters dipyridamole’s physicochemical behavior. The log P (partition coefficient) decreases from 2.9 (dipyridamole) to approximately 0.5–1.2, enhancing water solubility [6] [10]. This shift facilitates renal excretion, consistent with glucuronidation’s role in drug detoxification. The compound’s polar surface area expands to 220 Ų due to the glucuronic acid’s carboxylic acid and hydroxyl groups, reducing membrane permeability [5] [6].
Stability studies reveal sensitivity to pH extremes:
Predicted Collision Cross Section (CCS) values highlight its hydrogen-bonding capacity:
Table 2: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Weight | 680.75 g/mol |
Water Solubility | High (>50 mg/mL) |
log P (Octanol-Water) | 0.5–1.2 (estimated) |
Hydrogen Bond Donors | 8 |
Hydrogen Bond Acceptors | 18 |
Polar Surface Area | 220 Ų |
Storage Stability | -20°C (dry, inert atmosphere) |
Biosynthesis
In vivo, dipyridamole undergoes glucuronidation primarily via hepatic UDP-glucuronosyltransferase (UGT) enzymes, notably UGT1A9 and UGT2B7. This metabolic pathway converts dipyridamole into its O-glucuronide using uridine diphosphate glucuronic acid (UDPGA) as the cofactor [7] [8].
Chemical Synthesis
Large-scale production employs chemical conjugation for analytical standards:
Derivatization
The carboxylic acid group of the glucuronide allows further functionalization:
Structural and Functional Comparison with Dipyridamole
Pharmacokinetic Behavior
Comparison with Other Drug Glucuronides
Table 4: Comparative Analysis of Dipyridamole and Its Glucuronide
Property | Dipyridamole | Dipyridamole Mono-O-β-D-glucuronide |
---|---|---|
Molecular Formula | C₂₄H₄₀N₈O₄ | C₃₀H₄₈N₈O₁₀ |
Molecular Weight | 504.63 g/mol | 680.75 g/mol |
log P | ~2.9 | ~0.5–1.2 |
PDE5 Inhibition (IC₅₀) | 235 ± 35 nM | >500 nM |
Aqueous Solubility | Low (<0.1 mg/mL) | High (>50 mg/mL) |
Primary Metabolic Role | Substrate | Elimination conjugate |